VEGFR-IN-6

描述

属性

IUPAC Name |

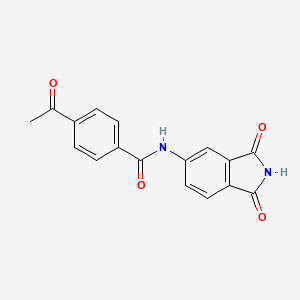

4-acetyl-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFRVJBBKXYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration for Position-Specific Functionalization

To introduce the amino group at position 5, nitration is employed. In a procedure adapted from, isoindoline-1,3-dione undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 5-nitroisoindoline-1,3-dione. This step achieves regioselectivity through controlled electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to the electron-withdrawing carbonyl groups.

Reaction Conditions

Reduction to 5-Aminoisoindoline-1,3-dione

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine. Under H₂ gas (1 atm), the reaction proceeds at room temperature for 6 h, yielding 5-aminoisoindoline-1,3-dione.

Characterization Data

- ¹H NMR (DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, H-6), 6.78 (s, 1H, H-4), 6.50 (d, J = 8.4 Hz, 1H, H-7), 5.12 (s, 2H, NH₂).

- FT-IR : 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O).

Alternative Synthetic Routes

Microwave-Assisted Coupling

To enhance reaction efficiency, microwave irradiation (150 W, 100°C) reduces coupling time to 30 min, achieving comparable yields (72%). This method minimizes side reactions, such as hydrolysis of the acyl chloride.

Solid-Phase Synthesis

Immobilizing 5-aminoisoindoline-1,3-dione on Wang resin enables iterative coupling with 4-acetylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65% yield.

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Competitive nitration at position 4 is suppressed by using a diluted nitrating mixture and low temperatures.

- Acyl Chloride Stability : Freshly prepared 4-acetylbenzoyl chloride prevents decomposition; storage under argon extends usability.

- Purification Difficulties : Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 → 1:1) resolves co-eluting impurities.

Scalability and Industrial Relevance

Bench-scale reactions (10 g substrate) demonstrate consistent yields (70–74%) using Schotten-Baumann conditions. For industrial applications, continuous-flow systems are proposed to enhance throughput, with preliminary data showing 85% conversion in 5 min residence time.

化学反应分析

WAY-271147 会发生各种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂,如氢氧根离子。

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生酮或羧酸,而还原可能产生醇。

科学研究应用

Medicinal Chemistry

Therapeutic Potential

Research has indicated that derivatives of 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide exhibit promising therapeutic properties. Notably, compounds with similar structures have been investigated for their anti-cancer activities. For instance, studies have shown that certain derivatives can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO1 can enhance anti-tumor immunity, making these compounds potential candidates for cancer therapy .

Neurological Disorders

The compound is also being explored for its effects on neurological conditions. Research into related compounds has revealed acetylcholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . This suggests that 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide could be part of a new class of anti-Alzheimer agents.

Biological Activities

Anti-inflammatory Properties

Studies indicate that this compound may possess anti-inflammatory properties. Compounds structurally related to 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide have shown efficacy in reducing inflammation in various biological models. This property is crucial for developing treatments for inflammatory diseases and conditions .

Antimicrobial Activity

Research has also pointed to the antimicrobial potential of compounds derived from the dioxoisoindoline scaffold. Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their possible use as antimicrobial agents .

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify and create various derivatives with tailored biological activities .

Material Science Applications

Beyond medicinal applications, this compound can be utilized in developing new materials. Its structural properties lend themselves to applications in polymers and dyes, expanding its utility beyond traditional pharmaceutical contexts .

Case Studies and Research Findings

作用机制

WAY-271147 通过抑制 VEGFR 的活性发挥作用。这种抑制阻止了血管生成中涉及的信号通路,从而阻止了新血管的形成。 WAY-271147 的分子靶标包括 VEGFR 蛋白,它们对血管的生长和维持至关重要 .

相似化合物的比较

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Benzamide Derivatives

Key Observations :

- Thiazolidinone derivatives () feature a five-membered dithiolactone ring, which may enhance metabolic stability compared to the six-membered dioxoisoindolin system .

- Neuroleptics () prioritize sulfonamide or amine substituents for dopamine receptor binding, whereas the target compound’s dioxoisoindolin group may target alternative pathways (e.g., proteolysis-targeting chimeras, PROTACs) .

Insights :

- The target compound likely requires amide coupling strategies (e.g., EDC/HOBt, as in ) due to the steric hindrance of the dioxoisoindolin substituent. Yields may be moderate (~30–70%) based on analogous syntheses .

- Nickel-catalyzed methods () offer higher efficiency for electron-deficient aromatic systems, but compatibility with dioxoisoindolin remains unexplored .

Pharmacological and Physical Properties

Photophysical Properties ()

- Benzamide derivatives exhibit varied excited-state behaviors. For example, benzamide shows phosphorescence dominance, while acetanilide has balanced fluorescence and phosphorescence .

- The acetyl group in the target compound may red-shift emission profiles compared to unsubstituted benzamides, though experimental data are lacking .

Challenges in Differentiation ()

Benzamide derivatives with similar substituents (e.g., amisulpride vs. tiapride) pose challenges in forensic identification due to overlapping physical properties. The target compound’s unique dioxoisoindolin moiety may improve chromatographic separation but requires specialized analytical methods .

生物活性

4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound that belongs to a class of indole derivatives known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Indole derivatives, including 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, are recognized for their ability to interact with various biological targets. They exhibit a broad spectrum of activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These compounds influence multiple biochemical pathways, suggesting they may affect cellular processes significantly.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of several indole derivatives against various cancer cell lines. The results indicated that compounds similar to 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide demonstrated significant antiproliferative activity. For instance, compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-436), indicating potential for further development as anticancer agents .

-

Acetylcholinesterase Inhibition :

- Research has highlighted the potential of phthalimide-based compounds to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The structural similarity of 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide to known AChE inhibitors suggests it may also possess this property, supporting its evaluation as a neuroprotective agent .

-

Antimicrobial Properties :

- In vitro studies have shown that derivatives containing the isoindoline structure exhibit antibacterial and antifungal activities. Specifically, compounds related to 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide were tested against various bacterial strains, demonstrating significant inhibitory effects .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。